molecular formula C5H8BrN3 B11925739 1-(3-Bromopropyl)-1,2,3-triazole

1-(3-Bromopropyl)-1,2,3-triazole

Cat. No.: B11925739
M. Wt: 190.04 g/mol
InChI Key: JECFPSKVCCYTMT-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1,2,3-triazole can be synthesized through various methods. One common approach involves the reaction of 1,2,3-triazole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-1,2,3-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1,2,3-triazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted triazoles.

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of 1-(3-aminopropyl)-1,2,3-triazole.

Scientific Research Applications

1-(3-Bromopropyl)-1,2,3-triazole has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the development of novel materials, including polymers and coordination complexes.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of triazole-containing compounds.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-1,2,3-triazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Bromopropyl)-1,2,3-triazole
  • 1-(4-Bromobutyl)-1,2,3-triazole
  • 1-(3-Chloropropyl)-1,2,3-triazole

Uniqueness: 1-(3-Bromopropyl)-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 3-position of the propyl chain allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

1-(3-bromopropyl)triazole

InChI

InChI=1S/C5H8BrN3/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2

InChI Key

JECFPSKVCCYTMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)CCCBr

Origin of Product

United States

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